4-Aminopentan-2-one, also known as 1,1,1,5,5,5-hexafluoro-4-aminopentan-2-one (Hhfacim), is a β-ketoamine compound primarily recognized for its role as a ligand in coordination chemistry. It is particularly relevant in the formation of metal complexes, notably with copper(II), denoted as Cu(hfacim)2. []
4-Aminopentan-2-one (Hhfacim) is synthesized through the reaction of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione (Hhfa) with ammoniacal solutions of copper(II) salts. This reaction can occur at room temperature, yielding ammine adducts, but elevated temperatures or prolonged standing are required to form the Schiff base complex Cu(hfacim)2. []
While the provided literature does not offer a detailed structural analysis of 4-Aminopentan-2-one itself, the presence of both an amine (-NH2) group and a ketone (C=O) group within the molecule suggests a structure capable of acting as a bidentate ligand in the formation of metal complexes. This dual functionality is crucial for its complexation with copper(II) to form Cu(hfacim)2. []
The magnetic susceptibility data for the copper(II) complex of 4-Aminopentan-2-one, Cu(hfacim)2, suggest the presence of exchange interaction. This interaction is best explained by a S = ½ Heisenberg chain model with J=-0.18 cm-1, indicating antiferromagnetic coupling between the copper(II) centers within the complex. []
In the field of neurological research, the in vivo effects of (S)-4-amino-5-fluoropentanoic acid on brain GABA metabolism have been investigated. Following intraperitoneal administration in mice, a dose-dependent and time-dependent irreversible inactivation of GABA-T was observed, along with an increase in whole brain GABA levels. This compound did not exhibit time-dependent inhibition of other enzymes such as glutamate decarboxylase (GAD), alanine transaminase, or aspartate transaminase (Asp-T) in vitro or in vivo. However, it was found to be a potent competitive reversible inhibitor of GAD and a weak competitive inhibitor of Asp-T. The chloro analogue, (S)-4-amino-5-chloropentanoic acid, was found to be ineffective, highlighting the specificity of the fluorinated compound2.
The ability of (S)-4-amino-5-fluoropentanoic acid to selectively inactivate GABA-T and increase GABA levels in the brain suggests potential therapeutic applications for diseases characterized by reduced GABAergic activity, such as epilepsy, anxiety disorders, and certain types of chronic pain. By inhibiting GABA-T, these compounds could help to restore the balance of excitatory and inhibitory neurotransmission in the brain, offering a novel approach to treatment.
The inactivation of GABA-T by (S)-4-Amino-5-halopentanoic acids has been shown to be irreversible and mechanism-based. The enzyme must be in the pyridoxal phosphate form for inactivation to occur. The inactivation process involves the removal of the gamma proton of the inactivators in a rate-determining step, and the release of one fluoride ion from 4-amino-5-fluoropentanoic acid per active site labeled. This suggests a conversion of the coenzyme into the pyridoxamine phosphate form. Notably, each turnover of the inactivator leads to an inactivation event, indicating a partition ratio of zero, which means that no further reaction occurs after the inactivation1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: